molecular formula C10H11NO2S B8723798 2(3H)-Benzothiazolone, 6-ethoxy-4-methyl- CAS No. 99161-62-3

2(3H)-Benzothiazolone, 6-ethoxy-4-methyl-

Cat. No. B8723798
Key on ui cas rn: 99161-62-3
M. Wt: 209.27 g/mol
InChI Key: CTPPNXZSWAHPNJ-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

1.00 g (4.78 mmol) 6-ethoxy-4-methylbenzo[d]thiazol-2(3H)-one and 7.00 g (60.57 mmol) pyridine hydrochloride were thoroughly mixed and stirred for 15 h under a nitrogen atmosphere at 180° C. The reaction mixture was poured onto water and extracted with ethyl acetate. The organic phase was washed with water and evaporated down i.vac. The residue was stirred with diisopropylether and suction filtered.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:13]=[C:12]([CH3:14])[C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=1)C.Cl.N1C=CC=CC=1>>[OH:3][C:4]1[CH:13]=[C:12]([CH3:14])[C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=CC2=C(NC(S2)=O)C(=C1)C
Name
Quantity
7 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred for 15 h under a nitrogen atmosphere at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac
STIRRING
Type
STIRRING
Details
The residue was stirred with diisopropylether and suction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
OC1=CC2=C(NC(S2)=O)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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